25-Hydroxyvitamin D3 3-Hemisuccinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

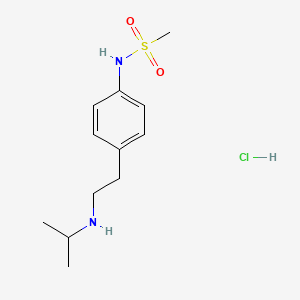

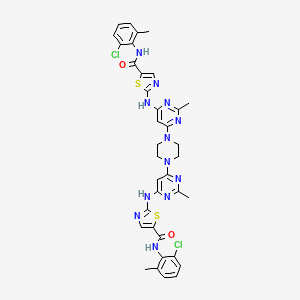

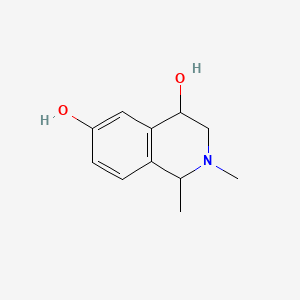

25-Hydroxyvitamin D3 3-Hemisuccinate is a derivative of 25-hydroxyvitamin D3, which is a major circulating form of vitamin D3. This compound is often used in various biochemical assays and research applications due to its ability to bind to specific antibodies and receptors .

Mechanism of Action

Target of Action

The primary target of 25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is the Vitamin D Receptor (VDR) in cells. The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D . It plays a crucial role in various cellular processes, including calcium homeostasis and immune function .

Biochemical Pathways

The synthesis of 25(OH)D3-3HS involves the hydroxylation of Vitamin D3 at C-25 in the liver, forming 25-Hydroxyvitamin D3 . This compound is then further modified to form 25(OH)D3-3HS . The activation of Vitamin D3 involves its conversion to 25(OH)D3, followed by a second hydroxylation in the kidneys to produce 1,25-dihydroxyvitamin D3, the biologically active form .

Pharmacokinetics

. The impact of these processes on the bioavailability of 25(OH)D3-3HS is currently unknown.

Result of Action

The molecular and cellular effects of 25(OH)D3-3HS are believed to be similar to those of 25(OH)D3 due to their structural similarity. 25(OH)D3 has been shown to reduce the inhibitory effect of high glucose on the activity of human retinal microvascular endothelial cells . .

Action Environment

The action of 25(OH)D3-3HS, like other Vitamin D metabolites, can be influenced by various environmental factors. For instance, the synthesis of Vitamin D3, the precursor of 25(OH)D3-3HS, is influenced by exposure to UVB radiation . Additionally, factors such as diet and age can influence the levels of Vitamin D and its metabolites in the body .

Biochemical Analysis

Biochemical Properties

25-Hydroxyvitamin D3 3-Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is further transformed to the biologically active metabolite 1 α,25-dihydroxyvitamin D3 (1 α,25- (OH) 2 D3) by CYP27B1 in the kidney and extrarenal tissues, and to nonactive metabolites by other cytochrome P450 enzymes . The nature of these interactions involves enzymatic conversion processes that are crucial for the regulation of calcium and phosphate metabolism in the body .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit oxidative stress and ferroptosis in retinal microvascular endothelial cells induced by high glucose through down-regulation of miR-93 . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hormonal metabolite of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25D), initiates biological responses via binding to the vitamin D receptor (VDR). When occupied by 1,25D, VDR interacts with the retinoid X receptor (RXR) to form a heterodimer that binds to vitamin D responsive elements in the region of genes directly controlled by 1,25D .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a study showed that the addition of 25(OH)D3 to either hepatic mitochondria or microsomes caused a concentration-dependent increase in the production of 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] over time . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study showed that the effects of Vitamin D2 and D3 supplements on 25-hydroxyvitamin D level may be dosing-schedule and sex-dependent . This suggests that the dosage of this compound can influence its effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by the CYP (cytochrome P450) enzymes CYP2R1 and CYP27A1 to 25 (OH)D2 and 25 (OH)D3, respectively . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It undergoes sulfation and glucuronidation in the liver, forming two major conjugative metabolites, 25OHD3 -3- O -sulfate (25OHD3 -S) and 25OHD3 -3- O -glucuronide (25OHD3 -G), both of which were detected in human blood and bile . This suggests that transporters could play important roles in the enterohepatic circulation of 25OHD3 conjugates .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria and microsomes of the liver cells . This localization can affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: This is typically achieved by reacting 25-hydroxyvitamin D3 with succinic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to avoid degradation of the sensitive vitamin D3 structure.

Industrial Production Methods: Industrial production of 25-Hydroxyvitamin D3 3-Hemisuccinate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 25-Hydroxyvitamin D3 3-Hemisuccinate primarily undergoes substitution reactions due to the presence of the hemisuccinate group. It can also participate in esterification and hydrolysis reactions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like pyridine and catalysts such as dicyclohexylcarbodiimide (DCC) for esterification reactions . Hydrolysis reactions typically require acidic or basic conditions.

Major Products: The major products formed from reactions involving this compound include various ester derivatives and hydrolyzed forms of the compound .

Scientific Research Applications

25-Hydroxyvitamin D3 3-Hemisuccinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in enzyme immunoassays to measure levels of 25-hydroxyvitamin D3 in serum . Additionally, it is used in studies investigating the role of vitamin D3 in calcium homeostasis and bone health . In the pharmaceutical industry, it is used to develop and test new vitamin D3 analogs and derivatives .

Comparison with Similar Compounds

Similar Compounds:

- 25-Hydroxyvitamin D3

- 1,25-Dihydroxyvitamin D3

- 25-Hydroxyvitamin D2

Uniqueness: 25-Hydroxyvitamin D3 3-Hemisuccinate is unique due to the presence of the hemisuccinate group, which enhances its solubility and allows for its use in various biochemical assays . This modification also facilitates its binding to antibodies and receptors, making it a valuable tool in research and diagnostic applications .

Properties

CAS No. |

69511-19-9 |

|---|---|

Molecular Formula |

C31H48O5 |

Molecular Weight |

500.72 |

IUPAC Name |

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1 |

InChI Key |

XYAOPXNVLMIXNI-BPMXTZFCSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C |

Synonyms |

(3β,5Z,7E)- 3-(Hydrogen Butanedioate)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxycholecalciferol-3-hemisuccinate; Calcidiol 3-Hemisuccinate |

Origin of Product |

United States |

Q1: Why is 25-Hydroxyvitamin D3 3-Hemisuccinate conjugated to carrier proteins like Bovine Serum Albumin?

A: this compound, on its own, is a small molecule called a hapten. Haptens are not inherently immunogenic, meaning they cannot elicit an immune response on their own. Conjugating it to a larger carrier protein like Bovine Serum Albumin creates a complete antigen. This conjugate is then used to immunize animals, prompting their immune systems to produce antibodies that can specifically recognize and bind to the this compound portion. These antibodies can then be used to develop sensitive and specific immunoassays for detecting 1α,25-dihydroxyvitamin D3. [, ]

Q2: How do monoclonal antibodies generated using the this compound conjugate contribute to 1α,25-dihydroxyvitamin D3 research?

A: Researchers successfully generated monoclonal antibodies against 1α,25-dihydroxyvitamin D3 using two different hapten-carrier conjugates, one of which was this compound conjugated with Bovine Serum Albumin. [] These antibodies showed high affinity for 1α,25-dihydroxyvitamin D3 in subsequent radioimmunoassays (RIA). [] This development is crucial because it paves the way for developing highly specific and sensitive immunoassays for 1α,25-dihydroxyvitamin D3, a key hormone involved in calcium metabolism. These assays can be valuable tools in clinical settings for diagnosing and monitoring various conditions related to vitamin D deficiency or excess. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)